molecular formula C16H19N5O2S B2778991 1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034309-81-2

1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2778991
CAS RN: 2034309-81-2
M. Wt: 345.42
InChI Key: ZEBODIJJJVQYFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The BTZ motif is a part of D-A systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The structure of these systems can be modified by varying the donor groups while keeping the BTZ acceptor group the same .


Chemical Reactions Analysis

These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have facilitated the creation of hybrid molecules incorporating various chemical moieties, including thiadiazole, demonstrating antimicrobial, antilipase, and antiurease activities. This approach highlights the potential of such compounds in developing new antimicrobial agents with specific enzyme inhibitory actions (Başoğlu et al., 2013).

Anticancer Evaluation

Compounds featuring a thiadiazole scaffold have shown promising anticancer activities against various human cancer cell lines, underscoring the importance of these structures in cancer research. The synthesis methods employed, including microwave irradiation, enable the efficient production of these biologically active molecules, with some exhibiting significant efficacy comparable to standard chemotherapy drugs (Tiwari et al., 2017).

Patent Analysis in Pharma

The exploration of azetidine, pyrrolidine, and piperidine derivatives, including those with thiadiazole moieties, in patent literature reveals their significance in pharmaceutical research. These compounds have been investigated as selective receptor agonists with potential applications in migraine treatment, demonstrating the wide-ranging scientific interest in such structures for therapeutic development (Habernickel, 2001).

Mechanism of Action

The mechanism of action of these compounds is not fully understood, but it is known that they are used in photovoltaics or as fluorescent sensors .

Future Directions

The use of the BTZ motif as potential visible-light organophotocatalysts has not received any in-depth study, indicating a potential area for future research .

properties

IUPAC Name

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c17-15(22)10-3-5-20(6-4-10)12-8-21(9-12)16(23)11-1-2-13-14(7-11)19-24-18-13/h1-2,7,10,12H,3-6,8-9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBODIJJJVQYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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